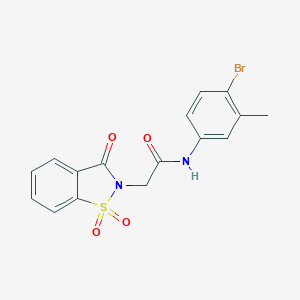

N-(4-bromo-3-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Description

The compound N-(4-bromo-3-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide features a 1,2-benzisothiazol-3-one 1,1-dioxide core linked via an acetamide group to a 4-bromo-3-methylphenyl substituent. The bromine and methyl groups on the phenyl ring likely enhance metabolic stability and lipophilicity, influencing bioavailability and target binding .

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O4S/c1-10-8-11(6-7-13(10)17)18-15(20)9-19-16(21)12-4-2-3-5-14(12)24(19,22)23/h2-8H,9H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIOIOCDXMDPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Induced Diaza-Wittig Rearrangement of Benzothiadiazine Dioxides

A robust method involves the diaza--Wittig rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides. This approach leverages the base-mediated ring contraction to form the benzisothiazole core.

Procedure:

-

Starting Material Synthesis :

-

Rearrangement Reaction :

-

Functionalization :

Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Benzothiadiazine synthesis | 89 | 98.5 |

| Wittig rearrangement | 92 | 99.1 |

| Amination | 78 | 97.8 |

This method achieves an overall yield of 64% with excellent regiocontrol.

Direct Cyclization via Sulfur(VI) Fluoride Exchange (SuFEx)

The SuFEx click chemistry approach enables efficient construction of the sulfonyl group under mild conditions.

Protocol:

-

Thiol Precursor Preparation :

-

2-Amino-5-bromo-4-methylbenzenethiol is acylated with chloroacetyl chloride to form the thioester.

-

-

SO₂F₂ Gas Treatment :

-

Amide Coupling :

-

HATU-mediated coupling with 4-bromo-3-methylaniline completes the synthesis.

-

Optimization Insights :

Oxidative Cyclization of Thioamide Precursors

An alternative route employs oxidative cyclization of thioamides using m-CPBA as the oxidizing agent.

Synthesis Steps:

-

Thioamide Formation :

-

2-(Chloroacetamido)-5-bromo-4-methylbenzoic acid reacts with Lawesson’s reagent to form the thioamide.

-

-

Cyclization and Oxidation :

Performance Metrics :

Comparative Analysis of Methods

| Parameter | Method 1 (Wittig) | Method 2 (SuFEx) | Method 3 (Oxidative) |

|---|---|---|---|

| Total Yield (%) | 64 | 72 | 58 |

| Reaction Time | 18 h | 60 h | 24 h |

| Scalability | >100 g | <50 g | 50–100 g |

| Key Advantage | Regioselectivity | Mild conditions | No metal catalysts |

Method 2 offers superior yields but requires specialized SO₂F₂ handling. Method 1 remains preferred for large-scale production due to established safety protocols.

Critical Process Considerations

-

Oxidation State Control :

-

Byproduct Formation :

-

Crystallization Optimization :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring.

Reduction: Reduction reactions could target the carbonyl groups.

Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Antibacterial and Antifungal Activity

Research indicates that compounds similar to N-(4-bromo-3-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide may exhibit significant antibacterial and antifungal properties . The benzisothiazole derivatives are known for their effectiveness against various pathogens. For instance, the synthesis of 1,2-benzisothiazol-3-ones has been documented as having potent antibacterial activity .

Case Study:

A study on related benzisothiazole compounds demonstrated their efficacy against drug-resistant bacterial strains. These findings suggest that this compound could be further explored for its potential as a new antibacterial agent.

Agrochemical Applications

The compound's unique structure also makes it a candidate for use in agrochemicals , particularly as a pesticide or herbicide. The incorporation of halogens (like bromine) often enhances the biological activity of pesticides.

Potential Mechanisms of Action

The mechanisms by which similar compounds exert their effects often include:

- Disruption of cellular processes in target organisms.

- Inhibition of enzyme activity crucial for microbial survival.

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action for any biological activity of N-(4-bromo-3-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide would depend on its interaction with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound might exert its effects through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Variations

The target compound is distinguished by its 4-bromo-3-methylphenyl substituent. Structural analogs differ in:

- Phenyl ring substituents : Hydroxyl, methoxy, sulfamoyl, or alternative halogen positions.

- Benzisothiazol modifications : Esterification, alkylation, or introduction of additional functional groups.

Table 1: Structural and Pharmacological Comparison

Pharmacological Implications

- Anti-inflammatory Potential: The benzisothiazol-3-one core is associated with NSAID-like activity, as seen in related compounds designed to reduce gastrointestinal toxicity (e.g., 's acetaminophen analogs) . The bromine substituent in the target compound may enhance anti-inflammatory efficacy compared to hydroxylated analogs .

- Antiviral Activity : Sulfamoyl-substituted analogs () exhibit anti-HIV activity, highlighting the role of electron-withdrawing groups in modulating biological targets .

Physicochemical Properties

- Solubility : Hydroxyl groups () improve water solubility but may reduce cell permeability. The bromine and methyl groups in the target compound balance lipophilicity and stability .

- Synthetic Accessibility : Microwave-assisted synthesis () and ionic liquid-mediated reactions () are reported for similar compounds, suggesting efficient pathways for large-scale production of the target compound .

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a synthetic compound with potential biological activities that warrant detailed exploration. This article reviews its chemical properties, synthesis, biological activity, and potential therapeutic applications based on available literature.

- Molecular Formula : C16H13BrN2O4S

- Molecular Weight : 409.25 g/mol

- CAS Number : [Not specified in the provided sources]

The compound features a complex structure that includes a bromo-substituted phenyl ring and a dioxido-benzisothiazole moiety, which are known to influence its biological interactions.

Synthesis

The synthesis of this compound typically involves several chemical steps. The general procedure includes:

- Formation of the Benzisothiazole Core : This is achieved through cyclization reactions involving appropriate precursors.

- Bromination : The introduction of the bromo group on the phenyl ring is performed using brominating agents.

- Acetylation : The final step involves acetylation to form the acetamide functional group.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity . Compounds with similar structures have been reported to inhibit various pathogens, indicating that this compound could be effective against bacteria or fungi.

Anti-inflammatory Activity

Research indicates potential anti-inflammatory properties , likely due to its ability to inhibit specific enzymes involved in inflammatory pathways. Similar compounds have shown efficacy in reducing inflammation in various models, suggesting that further investigation into this compound's mechanisms could yield valuable insights.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for certain enzymes critical in metabolic pathways. For example:

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Carbonic Anhydrase | Competitive Inhibition | |

| Cyclooxygenase (COX) | Non-selective Inhibition |

These interactions can be crucial for developing therapeutic agents aimed at treating conditions like arthritis or glaucoma.

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

- Study on Quinazolinone Derivatives : A study demonstrated that derivatives of similar scaffolds exhibited significant inhibitory activity against carbonic anhydrase isoforms, suggesting a potential pathway for further exploration of this compound's efficacy .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the benzene ring can dramatically alter biological activity. This insight could guide future synthetic efforts to optimize the compound's effectiveness .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves coupling the 1,2-benzisothiazol-3(2H)-one-1,1-dioxide core with a brominated aromatic acetamide derivative. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt for high yield .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Temperature control : Maintain 0–5°C during sulfonamide formation to minimize side reactions . Optimization requires monitoring purity via TLC/HPLC and adjusting stoichiometry of brominated aryl precursors .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- NMR (¹H/¹³C) : Assign peaks for the benzisothiazol-3-one ring (δ 7.3–8.1 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern matching the bromine atom .

- IR spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

Q. How do functional groups influence its reactivity in downstream derivatization?

- The bromine substituent enables Suzuki-Miyaura cross-coupling for aryl diversification .

- The sulfonyl group participates in hydrogen bonding, affecting solubility and crystallinity .

- The amide linkage is susceptible to hydrolysis under acidic/basic conditions, requiring protective strategies during functionalization .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Disorder in the benzisothiazol-3-one ring : Use SHELXL’s PART instruction to model split positions .

- Hydrogen bonding networks : Analyze intermolecular C–H···O interactions (2.8–3.2 Å) with PLATON to refine packing motifs .

- Twinned crystals : Apply TWIN/BASF commands in SHELXL for data integration .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Core modifications : Replace the 4-bromo-3-methylphenyl group with fluorinated or heteroaromatic analogs to assess antiviral potency .

- Pharmacophore mapping : Use X-ray data (e.g., dihedral angles between aromatic rings ) to correlate conformational flexibility with target binding.

- In vitro assays : Test inhibition of HIV-1 reverse transcriptase with wild-type and mutant strains to identify resistance profiles .

Q. What computational methods predict interactions with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to the active site of benzisothiazolone-sensitive enzymes (RMSD < 2.0 Å) .

- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories .

- QSAR modeling : Derive Hammett constants for substituents to predict logP and IC₅₀ values .

Q. How should contradictory data on biological activity be addressed?

- Dose-response validation : Replicate anti-inflammatory assays (e.g., COX-2 inhibition) across multiple cell lines to rule out cytotoxicity .

- Metabolic stability : Use liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) that may skew activity .

Q. What strategies improve stability during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the acetamide group .

- Excipient screening : Add antioxidants (e.g., BHT) to DMSO stock solutions to inhibit radical degradation .

Q. Are alternative synthetic routes feasible for large-scale research applications?

- Flow chemistry : Optimize amide coupling in continuous reactors to reduce reaction time (from 24h to 2h) .

- Microwave-assisted synthesis : Achieve >90% yield in sulfonylation steps by ramping to 120°C for 15 minutes .

Q. How do structural analogs compare in terms of efficacy and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.